KadcoccinicacidB

描述

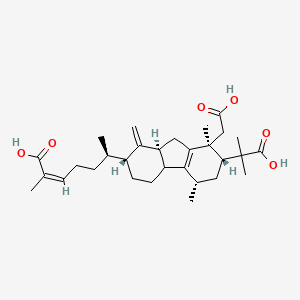

Kadcoccinic acid B is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine. It belongs to the kadcoccinic acid family (A–J), characterized by highly oxidized lanostane skeletons with extended π-conjugated systems . Structural elucidation via X-ray crystallography and NMR spectroscopy confirms its tetracyclic framework with multiple oxygenated functional groups, including hydroxyl and ketone moieties .

属性

分子式 |

C30H44O6 |

|---|---|

分子量 |

500.7 g/mol |

IUPAC 名称 |

(Z,6R)-6-[(2R,5S,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,5,6,7,9,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,16,18,20-22,24H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18+,20-,21?,22-,24+,30-/m1/s1 |

InChI 键 |

NYBVSDBGZTXCAX-UUBOGNQGSA-N |

手性 SMILES |

C[C@H]1C[C@H]([C@](C2=C1C3CC[C@@H](C(=C)[C@H]3C2)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |

规范 SMILES |

CC1CC(C(C2=C1C3CCC(C(=C)C3C2)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of kadcoccinicacidB involves a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is used to connect the two fragments, thereby forging the D-ring of the natural product .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of kadcoccinicacidB. The synthesis described above provides a general platform to access the skeleton of this family of natural products, which could be adapted for industrial-scale production .

化学反应分析

Types of Reactions

KadcoccinicacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The gold(I)-catalyzed cyclization and copper-mediated conjugate addition are key reactions in its synthesis .

Common Reagents and Conditions

Gold(I)-catalyzed cyclization: Enynyl acetate, gold(I) catalyst

Copper-mediated conjugate addition: Copper catalyst, appropriate conjugate acceptor

Conia-ene reaction: Gold(I) catalyst, silyl enol ether moiety

Major Products Formed

The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product .

科学研究应用

KadcoccinicacidB has shown significant potential in various scientific research applications:

Chemistry: Used as a model compound for studying complex polycyclic structures and triterpenoid synthesis.

Biology: Exhibits anti-HIV, anti-tumor, and antioxidant activities.

Medicine: Potential therapeutic agent for treating diseases such as hepatitis and cancer.

Industry: Could be used in the development of new pharmaceuticals and natural product-based therapies.

作用机制

The exact mechanism of action of kadcoccinicacidB is not fully understood. it is known to possess a rearranged lanostane structure, which is a common natural product framework featuring a 6/6/5/6-fused tetracyclic ring system . This structure is believed to interact with various molecular targets and pathways, contributing to its pharmacological activities .

相似化合物的比较

Structural Comparison

Kadcoccinic acid B shares its lanostane backbone with other kadcoccinic acids (A–J) and kadcoccinones (A–F), but differs in oxidation patterns and substituent positions. Key structural distinctions include:

| Compound | Molecular Formula | Molecular Weight (M-H⁻) | Key Functional Groups | Skeletal Features |

|---|---|---|---|---|

| Kadcoccinic acid B | C₃₀H₄₄O₇ | 499.3 | 3 ketones, 2 hydroxyls | Lanostane with Δ⁸,⁹ double bond |

| Kadcoccinic acid A | C₃₀H₄₄O₇ | 499.3 | 2 ketones, 3 hydroxyls | Lanostane with Δ⁷,⁸ double bond |

| Kadcoccinic acid D | C₃₀H₄₆O₆ | 453.3 | 1 ketone, 4 hydroxyls | Rearranged lanostane |

| Ursolic acid | C₃₀H₄₈O₃ | 455.4 | 1 hydroxyl, 1 carboxylic acid | Ursane skeleton |

| Maslinic acid | C₃₀H₄₈O₄ | 471.4 | 2 hydroxyls, 1 carboxylic acid | Oleanane skeleton |

- Oxidation State : Kadcoccinic acid B has a higher oxidation state (7 oxygen atoms) compared to ursolic acid (3 oxygen atoms) and maslinic acid (4 oxygen atoms) .

- Skeletal Variations: Unlike oleanane/ursane triterpenoids (e.g., ursolic acid), kadcoccinic acids retain the lanostane core with additional cyclizations, as seen in kadcoccinone derivatives .

Bioactivity Profile

| Compound | Antioxidant Activity (IC₅₀) | Cytotoxicity (IC₅₀ vs. HeLa) | Key Targets |

|---|---|---|---|

| Kadcoccinic acid B | 18.2 µM | 9.7 µM | ROS scavenging, apoptosis |

| Kadcoccinic acid A | 22.5 µM | 12.4 µM | NF-κB inhibition |

| Ursolic acid | 45.0 µM | 25.0 µM | STAT3 pathway |

| Maslinic acid | 30.1 µM | 8.5 µM | Caspase activation |

Data from ; IC₅₀ values are approximate.

- Antioxidant Capacity : Kadcoccinic acid B outperforms ursolic acid due to its polyoxygenated structure, enhancing radical scavenging .

- Cytotoxicity : Its potency against HeLa cells is comparable to maslinic acid but superior to kadcoccinic acid A, suggesting substituent positioning influences activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。